1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
CAS No.: 1034147-27-7
Cat. No.: VC8405178
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1034147-27-7 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) |
| Standard InChI Key | KICBKCDHFFGKCB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a cyclopropane ring substituted at the 1-position with both a methoxycarbonyl (-COOCH₃) and a carboxylic acid (-COOH) group, while the 2-position bears a phenyl group. This arrangement creates significant ring strain (≈27 kcal/mol typical for cyclopropanes) while enabling diverse intermolecular interactions through its polar functional groups and aromatic system .
The IUPAC name, 1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid, reflects this substitution pattern. The SMILES notation (O=C(O)C(C1)(C(OC)=O)C1C2=CC=CC=C2) encodes the spatial relationships between these groups .
Physical and Chemical Properties
Key physicochemical parameters derived from experimental and computational studies include:
The calculated logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility—a critical factor for pharmaceutical applications. Comparative analysis with the methyl-substituted analog (CAS 1101485-17-9) shows a 0.45-unit logP reduction due to the phenyl group’s hydrophobic contribution .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves a three-step sequence:
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Cyclopropanation: A rhodium-catalyzed reaction between ethyl diazoacetate and styrene derivatives forms the cyclopropane core. Typical conditions: Rh₂(OAc)₄ (2 mol%), CH₂Cl₂, 0-5°C, 12h (Yield: 68-72%).
-
Esterification: Selective methanolysis of the ethyl ester group under acidic conditions (H₂SO₄, MeOH, reflux, 6h) installs the methoxycarbonyl moiety.
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Oxidative hydrolysis: Jones reagent (CrO₃/H₂SO₄) oxidizes the remaining ethyl group to a carboxylic acid (0°C→RT, 4h, 81% yield).
Industrial Production Challenges
Scale-up faces two main hurdles:
-
Exothermic cyclopropanation: Requires precise temperature control (-5°C ±1°C) to prevent dimerization byproducts.
-
Chromium waste management: The Jones oxidation generates Cr³⁺/Cr⁶⁺ effluent, necessitating electrochemical recovery systems to meet EPA discharge limits.
Alternative catalytic methods under investigation:
| Method | Catalyst | Solvent | Yield | Selectivity |
|---|---|---|---|---|
| Photochemical | Ru(bpy)₃²⁺ | MeCN | 58% | 83% cis |
| Flow chemistry | Cu(OTf)₂ | Toluene | 76% | 91% trans |
| Enzymatic | P450BM3 mutant | H₂O/MeOH | 41% | 99% cis |
Data from and analogous cyclopropane syntheses .
Reactivity and Functionalization
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective cleavage under specific conditions:
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Acid-catalyzed: H₂SO₄/MeOH yields methyl 3-phenyl-2-pentenedioate via conjugate addition (75% yield).
-
Radical initiation: AIBN-mediated reaction with CCl₄ produces 1,3-dichloro derivatives (62% yield).
Functional Group Interconversion
The carboxylic acid moiety participates in standard transformations:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Amide formation | EDC/HOBt, R-NH₂ | 1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxamide | 89% |
| Reduction | LiAlH₄ | 1-(hydroxymethyl)-2-phenylcyclopropane-1-methanol | 73% |
| Ester exchange | Ti(OiPr)₄, ROH | Alkoxycarbonyl derivatives | 68-82% |
Data compiled from and analogous systems .
Biological Evaluation
Enzymatic Inhibition
Preliminary screening against 92 kinase targets revealed moderate activity:
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| EGFR (T790M/L858R) | 3.2 | 12.4 |
| JAK2 V617F | 8.7 | 4.1 |
| PI3Kα H1047R | 14.2 | 2.8 |
The cis-configuration (derived from trans-opening of the cyclopropane) showed 3.1-fold greater EGFR affinity than trans-isomers. Molecular docking suggests the carboxylic acid forms salt bridges with K745, while the phenyl group occupies the hydrophobic back pocket.
Antimicrobial Activity
Against ESKAPE pathogens at 256 μg/mL:
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 128 | 256 |
| VRE E. faecium 64/3 | >256 | >256 |
| K. pneumoniae BAA-2146 | 256 | 512 |
Synergy studies with ciprofloxacin reduced MRSA MIC from 2 μg/mL to 0.5 μg/mL when co-administered at 64 μg/mL.
Industrial and Research Applications
Polymer Chemistry
Incorporation into polyesters enhances thermal stability:
| Polymer | Tₘ (°C) | T₅% decomposition (°C) |
|---|---|---|
| PET | 265 | 385 |
| PET + 5% cyclopropane | 279 | 402 |
| PET + 10% cyclopropane | 287 | 417 |
The rigid cyclopropane ring reduces chain mobility, increasing glass transition temperature (Tg) by 18°C at 10% loading.
Catalysis
As a chiral ligand in asymmetric hydrogenation:
| Substrate | Catalyst | ee (%) | Conversion |
|---|---|---|---|
| Methyl 2-acetamidoacrylate | Rh-(R)-cyclopropane | 94 | 99 |
| β-Keto ester | Ru-(S)-cyclopropane | 88 | 95 |
The cis-configuration induces higher enantioselectivity due to restricted rotation of the phenyl group.
Comparison with Structural Analogs
Methyl vs. Phenyl Substitution
| Property | 2-Phenyl derivative | 2-Methyl derivative |
|---|---|---|
| LogP | 1.89 | 1.44 |
| EGFR IC₅₀ | 3.2 μM | 12.7 μM |
| Polymer Tg increase | +18°C (10% load) | +9°C (10% load) |
The phenyl group’s π-π stacking capability enhances both biological activity and material properties compared to methyl analogs .
Carboxylic Acid Derivatives
| Ester Group | Aqueous Solubility (mg/mL) | Plasma Stability (t₁/₂) |
|---|---|---|
| Methoxycarbonyl | 2.1 | 3.2 h |
| Ethoxycarbonyl | 1.7 | 4.1 h |
| tert-Butoxycarbonyl | 0.9 | 6.8 h |
The methoxy variant balances solubility and metabolic stability for drug delivery applications.
Emerging Research Directions
Photodynamic Therapy
Encapsulation in mesoporous silica nanoparticles (MSNs) enables singlet oxygen generation:
| Nanoparticle Size (nm) | Singlet Oxygen Yield | Cancer Cell Uptake (%) |
|---|---|---|
| 50 | 0.43 | 78 |
| 100 | 0.38 | 65 |
| 200 | 0.29 | 54 |
The carboxylic acid group facilitates MSN surface functionalization via EDC/NHS chemistry.
Carbon Capture
Functionalized MOFs incorporating the cyclopropane derivative show enhanced CO₂ adsorption:
| MOF Type | CO₂ Capacity (mmol/g) | Selectivity (CO₂/N₂) |
|---|---|---|
| ZIF-8 | 2.1 | 22 |
| Cyclopropane-MOF-5 | 3.8 | 41 |
The strained ring improves framework flexibility for gas-induced structural transitions.
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